molecular formula C33H29N3O2 B15125341 Methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate

Methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate

Cat. No.: B15125341
M. Wt: 499.6 g/mol
InChI Key: IVIZWLLGZVFPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is a complex organic compound with a unique structure that combines the properties of triphenylmethyl and histidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester typically involves multiple steps, starting with the preparation of the triphenylmethyl group and the histidine derivative. One common method involves the use of Friedel-Crafts alkylation to introduce the triphenylmethyl group . The histidine derivative is then reacted with phenylmethylene chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triphenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triphenylmethyl derivatives.

Scientific Research Applications

1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester involves its interaction with specific molecular targets. The triphenylmethyl group can stabilize reactive intermediates, while the histidine derivative can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and influence cellular pathways .

Comparison with Similar Compounds

    Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.

    N-Benzylhistidine: Similar structure but lacks the triphenylmethyl group.

    Methyl Histidine: A simpler derivative of histidine without the phenylmethylene group.

Uniqueness: 1-(Triphenylmethyl)-N-(phenylmethylene)-L-histidine Methyl Ester is unique due to the combination of the triphenylmethyl and phenylmethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C33H29N3O2

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 2-(benzylideneamino)-3-(1-tritylimidazol-4-yl)propanoate

InChI

InChI=1S/C33H29N3O2/c1-38-32(37)31(34-23-26-14-6-2-7-15-26)22-30-24-36(25-35-30)33(27-16-8-3-9-17-27,28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-21,23-25,31H,22H2,1H3

InChI Key

IVIZWLLGZVFPJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.